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Introduction: Celastrol, a quinone methide triterpene extracted from the root of Tripterygium
wilfordii (Thunder God Vine), has demonstrated significant therapeutic potential as a potent
anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective agent.[1][2][3][4] Its
mechanism of action involves the modulation of multiple signaling pathways, including the
inhibition of NF-kB activity, induction of apoptosis, and suppression of angiogenesis.[5][6]
However, the clinical translation of Celastrol is severely hampered by its poor water solubility,
low oral bioavailability, short plasma half-life, and potential for off-target toxicity.[1][2][4][7][8]

Nanotechnology offers a promising strategy to overcome these limitations.[2] Encapsulating
Celastrol within nanoparticle-based drug delivery systems can enhance its solubility, improve
its pharmacokinetic profile, enable targeted delivery to disease sites, and reduce systemic
toxicity.[4][7][9] This document provides an overview of various Celastrol nanoformulations,
detailed experimental protocols, and a summary of their physicochemical and therapeutic
properties.

Common Nanoparticle Formulations for Celastrol
Delivery

A variety of nanocarriers have been explored to improve the delivery of Celastrol.[1] These
systems are designed to protect the drug from degradation, control its release, and target
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specific tissues or cells.

« Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid)
(PLGA) and poly(ethylene glycol)-block-poly(e-caprolactone) (PEG-b-PCL) are widely used
to encapsulate Celastrol.[3][5][7] These nanoparticles can improve drug solubility and
provide sustained release.[5]

e Liposomes: These are spherical vesicles composed of phospholipid bilayers that can
encapsulate both hydrophilic and lipophilic drugs like Celastrol.[1][10] Surface modifications,
such as the addition of galactose or folic acid, can be used to target specific receptors on
cancer cells.[1][7]

e Nanostructured Lipid Carriers (NLCs): NLCs are composed of a blend of solid and liquid
lipids, offering high drug loading capacity and stability. They have been shown to enhance
the oral bioavailability of Celastrol.[11]

o Mesoporous Silica Nanoparticles (MSNs): MSNs possess a unique porous structure,
allowing for high drug loading and controlled, pH-responsive drug release.[1]

o Albumin-Based Nanoparticles: Human serum albumin nanoparticles can improve Celastrol's
water solubility and reduce its toxicity, with the ability to specifically target certain cell types.

[7]

o Exosomes: These are cell-derived vesicles that can act as natural nanocarriers,
demonstrating enhanced antitumor activity presumably due to higher bioavailability.[7][9]

Data Presentation: Physicochemical and Efficacy
Data

The following tables summarize quantitative data from various studies on Celastrol-loaded
nanoparticles.

Table 1: Physicochemical Properties of Selected Celastrol Nanopatrticles
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| CS-FA/TT/PLGA NPs | Chondroitin Sulfate-Folic Acid, TPP-TPGS, PLGA | ~100 | N/A | N/A |

N/A| |

Table 2: Summary of In Vitro and In Vivo Efficacy of Celastrol Nanoparticles
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inducing apoptosis.
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| Neutrophil-Mimicking NPs | Pancreatic Carcinoma Model | Achieved pancreas-specific drug
delivery by overcoming the blood-pancreas barrier. |[3][11] |

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and
evaluation of Celastrol-loaded nanopatrticles.

Protocol 1: Preparation of Celastrol-Loaded PLGA
Nanoparticles (Emulsification-Solvent Evaporation
Method)

This protocol is adapted from methodologies for preparing polymer-based nanoparticles.[12]

Materials:

Celastrol (Cel)

e Poly(lactic-co-glycolic acid) (PLGA)

e Polyvinyl alcohol (PVA)

e Dichloromethane (DCM) or Chloroform

e Deionized water

e Magnetic stirrer, Homogenizer or Probe Sonicator

e Rotary evaporator

Ultracentrifuge

Procedure:

» Prepare the Organic Phase (Oil Phase): Dissolve 5-10 mg of Celastrol and 100-200 mg of
PLGA in 5 mL of DCM or chloroform.
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Prepare the Aqueous Phase (Water Phase): Prepare a 1% (w/v) PVA solution in deionized
water. This will act as the surfactant to stabilize the emulsion.

Form the Primary Emulsion (o/w): Add the organic phase dropwise into 15-20 mL of the
agueous phase under high-speed homogenization (e.g., 10,000 rpm for 3-5 minutes) or
probe sonication on an ice bath. This forms an oil-in-water (o/w) emulsion.

Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at room
temperature for 4-6 hours, or use a rotary evaporator under reduced pressure, to allow the
organic solvent (DCM/chloroform) to evaporate. This leads to the precipitation of PLGA and
the formation of solid nanopatrticles.

Nanoparticle Collection and Purification:

o Centrifuge the nanopatrticle suspension at high speed (e.g., 15,000 rpm, 4°C) for 30
minutes.

o Discard the supernatant, which contains unencapsulated Celastrol and residual PVA.

o Resuspend the nanoparticle pellet in deionized water and wash by repeating the
centrifugation step two more times to remove any remaining impurities.

Final Product: Resuspend the final nanopatrticle pellet in deionized water or a suitable buffer.
For long-term storage, the nanoparticles can be lyophilized (freeze-dried).
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Workflow for Nanoparticle Synthesis
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Caption: Workflow for nanoparticle synthesis via emulsification-solvent evaporation.

Protocol 2: Characterization of Celastrol-Loaded
Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
e Technique: Dynamic Light Scattering (DLS).
e Procedure:

o Dilute the nanoparticle suspension in deionized water or an appropriate buffer to an
optimal concentration for measurement.

o Transfer the sample to a disposable cuvette.

o Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument

(e.g., Malvern Zetasizer).[12]

o Perform measurements in triplicate and report the mean * standard deviation. A PDI value
< 0.5 indicates a relatively stable and uniform nanoparticle population.[12]
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2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
e Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
e Procedure:

o Total Drug (W_total): Dissolve a known amount of lyophilized Celastrol-loaded
nanoparticles in a suitable organic solvent (e.g., acetonitrile or DMSO) to break the
nanoparticles and release the encapsulated drug.

o Free Drug (W_free): Alternatively, measure the amount of unencapsulated Celastrol in the
supernatant collected during the first centrifugation step (Protocol 1, Step 5).

o Quantify the Celastrol concentration in the resulting solution using a pre-established
calibration curve via HPLC or UV-Vis spectrophotometry.

o Calculate DLC and EE using the following formulas:
» EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100

= DLC (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] * 100

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis bag method to simulate drug release in a physiological
environment.[14][15]

Materials:

Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 3.5 kDa).

Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and
endosomal/tumor environments, respectively).

Shaking incubator or water bath.

HPLC or UV-Vis Spectrophotometer.

Procedure:
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e Place 1 mL of the Celastrol-loaded nanoparticle suspension into a dialysis bag.

e Securely seal both ends of the bag.

o Immerse the dialysis bag in a beaker containing 50 mL of release buffer (e.g., PBS pH 7.4).
o Place the beaker in a shaking incubator at 37°C with gentle agitation.

e At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of
the release buffer from the beaker.

e Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to
maintain sink conditions.

e Analyze the amount of Celastrol released into the buffer samples using HPLC or UV-Vis.

» Plot the cumulative percentage of drug released versus time to obtain the release profile.[16]
Studies often show a biphasic release pattern: an initial burst release of surface-adsorbed
drug followed by a sustained release of the encapsulated drug.[16]

Protocol 4: In Vitro Cell Viability Assay

This protocol determines the cytotoxicity of Celastrol formulations against cancer cells.[12][14]
Materials:

o Cancer cell line of interest (e.qg., 4T1, SKOV3, SO-Rb 50).

o Complete cell culture medium.

e 96-well plates.

» Free Celastrol, Celastrol-loaded nanoparticles, and blank nanoparticles (control).

e CCK-8 or MTT reagent.

e Microplate reader.

Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24
hours to allow for attachment.

Prepare serial dilutions of free Celastrol, Celastrol-loaded nanopatrticles, and blank
nanoparticles in the culture medium.

Remove the old medium from the wells and add 100 pL of the prepared treatments. Include
untreated cells as a negative control.

Incubate the plate for another 24, 48, or 72 hours.
Add 10 pL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a
microplate reader.

Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability
versus drug concentration to determine the IC50 (the concentration required to inhibit 50% of
cell growth).

Protocol 5: In Vivo Antitumor Efficacy Study

This protocol describes a typical xenograft model to evaluate the therapeutic efficacy of

Celastrol nanoparticles in vivo.[5][6] All animal experiments must be conducted in accordance

with institutional guidelines and approved protocols.

Materials:

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice).
Cancer cells for tumor induction.
Treatment formulations (e.g., PBS, free Celastrol, Celastrol-loaded nanopatrticles).

Calipers for tumor measurement.

Procedure:
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Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10”6 cells in
100 pL PBS) into the flank of each mouse.

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mms).
Randomly divide the mice into treatment groups (n=5-8 per group), such as:

[e]

Group 1: Control (PBS or saline)

(¢]

Group 2: Free Celastrol

[¢]

Group 3: Blank Nanopatrticles

[¢]

Group 4: Celastrol-loaded Nanopatrticles

Treatment Administration: Administer the treatments via a suitable route (e.g., intravenous or
intraperitoneal injection) every other day for a specified period (e.g., 16-21 days).

Monitoring:

o Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x
Width2) / 2.

o Monitor the body weight of the mice as an indicator of systemic toxicity.

Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh
them, and photograph them. Major organs (liver, kidney, spleen) can be collected for
histopathological analysis to assess toxicity.

Data Analysis: Plot the average tumor volume versus time for each group to evaluate tumor
growth inhibition.

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.benchchem.com/product/b190767?utm_src=pdf-body
https://www.benchchem.com/product/b190767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Workflow for In Vivo Efficacy Study

Tumor Cell Inoculation

(Subcutaneous Injection)

Tumor Growth to
Palpable Size (~100 mm3)

l

Randomization into
Treatment Groups

Treatment Administration
(e.g., i.v., every 2 days)

Monitor Tumor Volume
& Body Weight

Endpoint: Euthanasia,
Tumor & Organ Collection

Data Analysis
(Tumor Inhibition, Toxicity)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 12/16 Tech Support


https://www.benchchem.com/product/b190767?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Caption: General workflow for an in vivo xenograft mouse model study.

Molecular Signaling Pathways of Celastrol

Celastrol exerts its anticancer effects by targeting multiple critical signaling pathways involved
in cell proliferation, survival, and apoptosis.[17] Nanoparticle delivery can enhance the
accumulation of Celastrol at the tumor site, thereby amplifying its impact on these pathways.

Key Targeted Pathways:

o NF-kB Pathway Inhibition: Celastrol is a well-known inhibitor of the NF-kB (Nuclear Factor
kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] By preventing the
activation of NF-kB, Celastrol downregulates the expression of anti-apoptotic proteins like
Bcl-2, promoting cell death.

 Induction of Apoptosis: Celastrol induces apoptosis (programmed cell death) by modulating
the balance of pro-apoptotic and anti-apoptotic proteins. It decreases the expression of Bcl-2
while increasing the expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2
ratio leads to the activation of caspases and subsequent cell death.[5][17]

o Cell Cycle Arrest: Celastrol can cause cell cycle arrest, often at the G1/S checkpoint,
preventing cancer cells from dividing and proliferating.[17]

» ROS Generation: In some cancer types, Celastrol has been shown to induce the production
of Reactive Oxygen Species (ROS), leading to oxidative stress and promoting apoptosis.[14]
ROS-responsive nanoparticles have been designed to release Celastrol in the high-ROS
tumor microenvironment, creating a positive feedback loop that amplifies therapeutic
efficacy.[13][14]
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Caption: Celastrol targets multiple pathways to inhibit cancer cell survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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